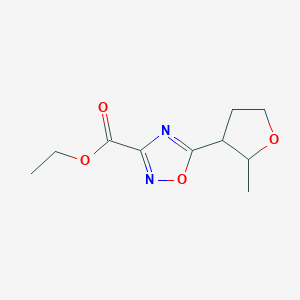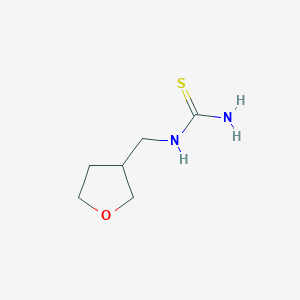
1-((Tetrahydrofuran-3-yl)methyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Tetrahydrofuran-3-yl)methyl)thiourea is an organosulfur compound characterized by the presence of a thiourea group attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydrofuran-3-yl)methyl)thiourea typically involves the reaction of tetrahydrofuran-3-ylmethylamine with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent medium, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((Tetrahydrofuran-3-yl)methyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products:
Applications De Recherche Scientifique
1-((Tetrahydrofuran-3-yl)methyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research has shown potential anticancer, antibacterial, and antiviral properties, leading to its investigation as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1-((Tetrahydrofuran-3-yl)methyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea
- 1,3-Bis(2,6-dimethylphenyl)thiourea
- Thiazolidine derivatives
Comparison: 1-((Tetrahydrofuran-3-yl)methyl)thiourea is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C6H12N2OS |
|---|---|
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
oxolan-3-ylmethylthiourea |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)8-3-5-1-2-9-4-5/h5H,1-4H2,(H3,7,8,10) |
Clé InChI |
GTBLRAFIQUPMBF-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1CNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


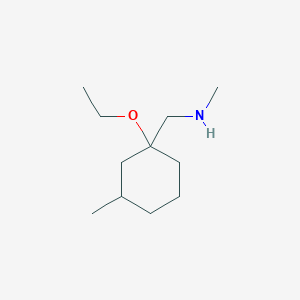
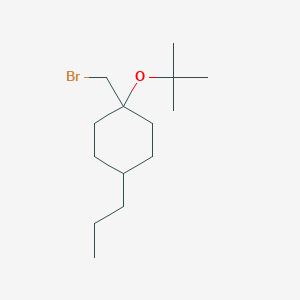
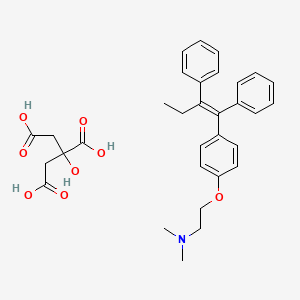



![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)
![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)

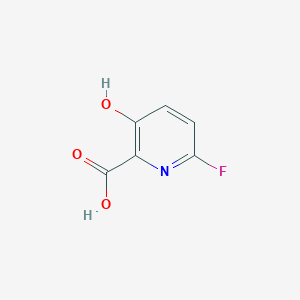


![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
